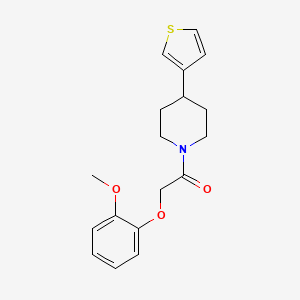![molecular formula C15H14F3NO2 B2541129 N-[1-(furan-3-yl)propan-2-yl]-2-(trifluorométhyl)benzamide CAS No. 1795491-58-5](/img/structure/B2541129.png)
N-[1-(furan-3-yl)propan-2-yl]-2-(trifluorométhyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound is characterized by the presence of a furan ring, a trifluoromethyl group, and a benzamide moiety. The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Applications De Recherche Scientifique
N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate reaction conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(furan-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide: A similar compound with the furan ring at the 2-position instead of the 3-position.
N-[1-(furan-3-yl)propan-2-yl]-2-(methyl)benzamide: A similar compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the furan ring and the trifluoromethyl group, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the furan ring provides a reactive site for various chemical transformations .
Propriétés
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-10(8-11-6-7-21-9-11)19-14(20)12-4-2-3-5-13(12)15(16,17)18/h2-7,9-10H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFXGFXJONQWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)
![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)
![2-{[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2541050.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)


![8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2541059.png)

![Tert-butyl 3-[(6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2541065.png)
![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)
![N-(2,5-difluorophenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2541067.png)
![N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide](/img/structure/B2541068.png)
